molecular formula C13H12N2O2 B11515898 (Z)-2-methoxy-1-[(E)-2-(naphthalen-1-yl)ethenyl]diazene 1-oxide

(Z)-2-methoxy-1-[(E)-2-(naphthalen-1-yl)ethenyl]diazene 1-oxide

Cat. No.: B11515898
M. Wt: 228.25 g/mol
InChI Key: DZLIJWSVSKAZSV-WHCIUJLISA-N
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Description

(Z)-2-methoxy-1-[(E)-2-(naphthalen-1-yl)ethenyl]diazene 1-oxide is a synthetic organic compound characterized by its unique structural features. This compound contains a naphthalene moiety, a methoxy group, and a diazene oxide functional group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-methoxy-1-[(E)-2-(naphthalen-1-yl)ethenyl]diazene 1-oxide typically involves the following steps:

    Formation of the Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative through a Friedel-Crafts alkylation reaction.

    Introduction of the Diazene Group: The diazene group is introduced via a diazotization reaction, where an amine precursor is converted into a diazonium salt, followed by a coupling reaction with a suitable partner.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-methoxy-1-[(E)-2-(naphthalen-1-yl)ethenyl]diazene 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert the diazene oxide group into amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used for substitution reactions.

Major Products

    Oxidation Products: Higher oxidation state compounds, such as naphthoquinones.

    Reduction Products: Amines or other reduced derivatives.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-methoxy-1-[(E)-2-(naphthalen-1-yl)ethenyl]diazene 1-oxide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. The diazene oxide group is known to exhibit biological activity, and researchers investigate its effects on cellular processes and potential therapeutic applications.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile building block for manufacturing diverse products.

Mechanism of Action

The mechanism of action of (Z)-2-methoxy-1-[(E)-2-(naphthalen-1-yl)ethenyl]diazene 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The diazene oxide group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular pathways and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-methoxy-1-[(E)-2-(naphthalen-1-yl)ethenyl]diazene 1-oxide: A geometric isomer with different spatial arrangement.

    2-methoxy-1-[(E)-2-(naphthalen-1-yl)ethenyl]diazene: Lacks the oxide group, leading to different chemical properties.

    (Z)-2-methoxy-1-[(E)-2-(phenyl)ethenyl]diazene 1-oxide: Contains a phenyl group instead of a naphthalene moiety.

Uniqueness

(Z)-2-methoxy-1-[(E)-2-(naphthalen-1-yl)ethenyl]diazene 1-oxide is unique due to its combination of a naphthalene ring, a methoxy group, and a diazene oxide functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

(Z)-methoxyimino-[(E)-2-naphthalen-1-ylethenyl]-oxidoazanium

InChI

InChI=1S/C13H12N2O2/c1-17-14-15(16)10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-10H,1H3/b10-9+,15-14-

InChI Key

DZLIJWSVSKAZSV-WHCIUJLISA-N

Isomeric SMILES

CO/N=[N+](/C=C/C1=CC=CC2=CC=CC=C21)\[O-]

Canonical SMILES

CON=[N+](C=CC1=CC=CC2=CC=CC=C21)[O-]

Origin of Product

United States

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